6,7-Dehydro Norethindrone Acetate

Descripción

Propiedades

IUPAC Name |

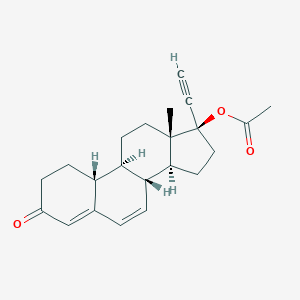

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,5,7,13,17-20H,6,8-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSVONCNGQQILU-ZCPXKWAGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910110 |

Source

|

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106765-04-2 |

Source

|

| Record name | 6,7-Dehydro norethindrone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106765042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-19-norpregna-4,6-dien-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DEHYDRO NORETHINDRONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4TBM4VMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6,7-Dehydro Norethindrone Acetate chemical properties

Topic: 6,7-Dehydro Norethindrone Acetate Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Impurity Characterization, Synthesis, and Analytical Profiling

Executive Summary

6,7-Dehydro Norethindrone Acetate (CAS: 106765-04-2) is a critical structural analog and process impurity of the synthetic progestin Norethindrone Acetate (NETA). Chemically defined as a

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, formation mechanisms via oxidative dehydrogenation, and robust analytical strategies for its detection and quantification in compliance with ICH Q3A/B guidelines.

Chemical Identity & Structural Properties[1]

The introduction of a double bond at the C6-C7 position transforms the

Nomenclature and Identification

| Property | Detail |

| Common Name | 6,7-Dehydro Norethindrone Acetate |

| Synonyms | |

| IUPAC Name | (17 |

| CAS Number | 106765-04-2 |

| Molecular Formula | C |

| Molecular Weight | 338.44 g/mol |

| Stereochemistry | Retains the parent configuration: 8 |

Physicochemical Profile[3]

-

Physical State: White to pale beige crystalline solid.

-

Solubility: Highly lipophilic (LogP > 3.5). Soluble in chloroform, dichloromethane, and acetonitrile; practically insoluble in water.

-

Chromophore: The extended conjugation (

-3-one) results in a bathochromic shift in UV absorption compared to NETA.-

NETA (

): -

6,7-Dehydro NETA (

): -

Implication: This spectral shift is the primary tool for orthogonal peak purity assessment in HPLC.

-

Synthesis and Formation Mechanism

Formation Pathways

In a process chemistry context, 6,7-dehydro NETA typically arises through two pathways:

-

Process Impurity: Intentional or accidental dehydrogenation during the synthesis of the steroid core.

-

Degradant: Oxidative stress on the parent API (Norethindrone Acetate), particularly in the presence of metal ions or light.

Synthetic Route (DDQ Oxidation)

For analytical standard preparation, the compound is synthesized via the dehydrogenation of Norethindrone Acetate using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil in refluxing dioxane or benzene.

Mechanism:

The reaction proceeds via an initial enolization of the

Figure 1: The oxidative dehydrogenation pathway transforming Norethindrone Acetate into its 6,7-dehydro analog.[1][2]

Analytical Characterization & Detection

Differentiation between Norethindrone Acetate and its 6,7-dehydro analog requires specific chromatographic conditions due to their structural similarity. However, their electronic differences provide a robust detection leverage.

HPLC Method Development

-

Column: C18 (L1) or C8 (L7) stationary phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Isocratic or Gradient elution using Acetonitrile:Water (approx. 60:40 v/v).

-

Elution Order:

-

Due to the increased planarity and slight reduction in polarity (loss of two hydrogens), 6,7-dehydro NETA often elutes after the parent NETA peak in standard reverse-phase conditions, though this can vary based on pi-pi interactions with the stationary phase.

-

-

Detection Strategy (Dual Wavelength):

-

Channel A: 240 nm (Maximizes NETA response).

-

Channel B: 285 nm (Maximizes 6,7-Dehydro response).

-

Ratio Check: A peak showing a high 285nm/240nm ratio is indicative of the 6,7-dehydro impurity.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Parent Ion:

m/z. -

Fragmentation:

-

Loss of Acetate group (

, -60 Da) -

The

system is more stable to fragmentation than the

-

Analytical Workflow Diagram

The following workflow ensures the correct identification of the impurity in a bulk drug substance.

Figure 2: Decision tree for distinguishing 6,7-Dehydro NETA from the parent compound using UV-Vis and MS data.

Stability and Handling

-

Light Sensitivity: The conjugated diene system (

) acts as a chromophore that can absorb near-UV light, making the compound susceptible to photodegradation. Standards should be stored in amber vials. -

Oxidation: While formed via oxidation, the diene system is electron-rich and can undergo further oxidation (e.g., epoxidation) if exposed to peroxides.

-

Storage: -20°C, inert atmosphere (Argon/Nitrogen) recommended for reference standards.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Norethindrone Acetate (Parent). [Link]

-

Sielc Technologies. HPLC Separation of Norethindrone Acetate and Impurities. [Link]

Sources

6,7-Dehydro Norethindrone Acetate CAS number 106765-04-2

This technical guide provides an in-depth analysis of 6,7-Dehydro Norethindrone Acetate (CAS 106765-04-2), a critical impurity and degradation product in the lifecycle of Norethindrone Acetate (NETA).[1]

Critical Quality Attribute (CQA) & Impurity Profiling Guide[1]

Executive Summary & Chemical Identity

6,7-Dehydro Norethindrone Acetate (also known as

From a drug development perspective, this compound is classified as a Process-Related Impurity and a potential Degradation Product (oxidative stress).[1] Its presence must be strictly controlled due to the altered electrophilicity of the 4,6-dien-3-one pharmacophore compared to the parent drug.[1]

Chemical Data Table

| Attribute | Specification |

| Common Name | 6,7-Dehydro Norethindrone Acetate |

| CAS Number | 106765-04-2 |

| IUPAC Name | (17α)-17-(Acetyloxy)-19-norpregna-4,6-dien-20-yn-3-one |

| Molecular Formula | C₂₂H₂₆O₃ |

| Molecular Weight | 338.44 g/mol |

| Parent API | Norethindrone Acetate (NETA) |

| Structural Feature | Linear 4,6-dien-3-one system (Conjugated) |

Formation Mechanics & Synthesis

Understanding the origin of CAS 106765-04-2 is vital for CMC (Chemistry, Manufacturing, and Controls) strategies.[1] It typically arises through two primary pathways:[1]

A. Oxidative Degradation (Spontaneous)

The C6 and C7 positions in

B. Synthetic Pathway (Intentional/Side Reaction)

In synthetic chemistry, this compound is formed via dehydrogenation using high-potential quinones.

-

Reagents: Chloranil (tetrachloro-1,4-benzoquinone) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).[1]

-

Mechanism: The quinone abstracts a hydride ion from the C7 position (or C6), followed by proton loss, establishing the C6=C7 double bond.

Figure 1: Mechanistic pathway for the formation of 6,7-Dehydro Norethindrone Acetate via oxidative dehydrogenation.[1]

Analytical Characterization

Differentiation between Norethindrone Acetate and its 6,7-dehydro analog requires specific detection parameters due to their structural similarity.

UV-Vis Spectroscopy (The "Dienone Shift")

The most diagnostic feature is the bathochromic shift (Red Shift) in the UV spectrum.[1]

-

Norethindrone Acetate (

-enone): -

6,7-Dehydro NETA (

-dienone): -

Application: In HPLC, extracting a chromatogram at 285 nm significantly enhances the sensitivity for the impurity while suppressing the parent peak, allowing for low-level detection (LOD).[1]

HPLC Method Parameters (Recommended)

This impurity is slightly less polar than the parent due to the loss of two hydrogens and increased planarity, but pi-pi interactions with the stationary phase often increase retention on phenyl-hexyl columns.[1]

| Parameter | Condition |

| Column | C18 (L1) or Phenyl-Hexyl (End-capped), 150 x 4.6 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.[1]5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 40% B to 80% B over 25 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 285 nm (Specific) and 254 nm (General) |

| RRT (Approx) | ~1.05 - 1.15 (Relative to NETA) |

Mass Spectrometry[1][8]

-

Ionization: ESI Positive Mode.

-

Parent Ion:

Da. -

Differentiation: The parent NETA has

Da. The mass difference of 2.016 Da confirms the loss of two hydrogen atoms (dehydrogenation).

Toxicology & Safety Assessment (ICH M7)

The 6,7-dehydro moiety introduces a specific toxicological concern that researchers must address during impurity qualification.

Structural Alert: Michael Acceptor

The

Genotoxicity Context[1][9][10]

-

Review: While some 6,7-dehydro progestins (e.g., Megestrol Acetate) are approved drugs, as an impurity, this compound falls under ICH M7 guidelines for mutagenic impurities.[1]

-

Mechanism: Literature suggests that progestins with the C6-C7 double bond can undergo nucleophilic attack more readily, potentially generating free radical intermediates or DNA adducts [1].[1][2]

-

Control Strategy: If the Ames test is positive, it must be controlled to the Threshold of Toxicological Concern (TTC) level (typically 1.5 µ g/day for chronic treatment). If negative, it is treated as a standard organic impurity (ICH Q3A/B limits).

References

-

Dhillon, V. S., & Dhillon, I. K. (1996).[3] Genotoxicity evaluation of norethisterone acetate. Mutation Research/Genetic Toxicology, 367(1), 1-10.[1] Link

-

LGC Standards. 6,7-Dehydro Norethindrone Acetate Reference Standard Data Sheet. Link[4]

-

Simson Pharma. Norethindrone Acetate 6,7-Dehydro Impurity Certificate of Analysis. Link

-

United States Pharmacopeia (USP). Norethindrone Acetate Monograph: Chromatographic Purity. Link

Sources

Part 1: Executive Summary & Strategic Importance

Technical Whitepaper: Chemo-Selective Synthesis of 6,7-Dehydro Norethindrone Acetate

In the development of progestational therapeutics, specifically Norethindrone Acetate (NETA) , the rigorous qualification of impurities is a regulatory mandate (ICH Q3A/Q3B). 6,7-Dehydro Norethindrone Acetate (6,7-dehydro NETA) is a critical oxidative degradant and process-related impurity.

Its presence indicates over-oxidation during the manufacturing of NETA or stability failure in finished dosage forms. Consequently, access to high-purity (>98%) 6,7-dehydro NETA is essential for use as a Certified Reference Material (CRM) to validate HPLC analytical methods.

This guide details a chemo-selective synthesis designed to favor the formation of the

Part 2: Retrosynthetic Analysis & Mechanistic Pathways

The transformation requires the introduction of unsaturation at the C6-C7 position of the steroidal A/B ring system. The starting material is the commercially available API, Norethindrone Acetate .

The Reagent Choice: Chloranil vs. DDQ

While 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent dehydrogenating agent, it is often too aggressive for 19-nor steroids containing ethinyl groups, leading to over-oxidation or aromatization of the A-ring.

Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is the superior choice for this specific application. It possesses a lower redox potential (

Mechanistic Diagram (DOT)

The reaction proceeds via a hydride abstraction mechanism. Chloranil abstracts a hydride ion from the allylic C7 position, generating a carbocation which stabilizes via proton loss at C6.

Figure 1: Mechanism of Chloranil-mediated dehydrogenation showing the critical hydride abstraction step.

Part 3: Optimized Synthetic Protocol

This protocol is designed for a 10g scale batch, suitable for generating analytical standards.

Materials & Reagents

| Reagent | Role | Equivalence | Critical Quality Attribute |

| Norethindrone Acetate | Substrate | 1.0 eq | Micronized, >99% Purity |

| Chloranil | Oxidant | 1.1 - 1.2 eq | Recrystallized from benzene if dark |

| t-Butanol | Solvent | 15 Vol | Anhydrous (Water inhibits reaction) |

| Acetic Acid | Catalyst | 0.5 Vol | Glacial |

| Sodium Hydroxide | Quench | N/A | 1N Solution |

Step-by-Step Methodology

-

Reactor Setup: Equip a 500mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure the system is strictly dry.

-

Charging: Charge Norethindrone Acetate (10.0 g, 29.4 mmol) and Chloranil (8.6 g, 35.0 mmol) into the flask.

-

Solvation: Add t-Butanol (150 mL) and Glacial Acetic Acid (5 mL) . The mixture will appear as a yellow/brown suspension.

-

Reaction (Dehydrogenation):

-

Heat the mixture to reflux (

C). -

Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor via TLC (Mobile Phase: Toluene/Ethyl Acetate 7:3) or HPLC.[1] Look for the disappearance of the starting material peak and the emergence of a slightly more polar product (extended conjugation).

-

-

Workup:

-

Cool the reaction mixture to

C. -

Filter off the precipitated tetrachlorohydroquinone byproduct. Wash the filter cake with minimal cold t-Butanol.

-

Concentrate the filtrate under reduced pressure to a viscous oil.

-

Redissolve the oil in Dichloromethane (DCM, 100 mL) .

-

-

Scrubbing:

-

Wash the organic layer with 1N NaOH (3 x 50 mL) . Crucial: This removes residual hydroquinone and unreacted chloranil (which forms water-soluble salts).

-

Wash with Brine (50 mL) and dry over anhydrous

.

-

-

Isolation: Evaporate the solvent to yield the crude semi-solid.

Part 4: Purification & Analytical Validation

Since this is an impurity standard, purity is paramount. Crude yield is typically 75-85%, but purity may be ~90%.

Purification Strategy: Recrystallization is often insufficient to separate the 6,7-dehydro analog from trace starting material due to structural similarity.

-

Recommended: Flash Column Chromatography.

-

Stationary Phase: Neutral Alumina (Activity Grade II) or Silica Gel (deactivated).

-

Eluent: Gradient of Hexane

Hexane/Ethyl Acetate (80:20).

Process Workflow Diagram (DOT)

Figure 2: End-to-end synthesis and purification workflow.

Analytical Confirmation (Self-Validating Metrics)

To confirm the identity of the product, verify the following spectral shifts:

-

UV-Vis Spectroscopy:

-

1H-NMR (CDCl3):

-

Look for the appearance of vinylic protons at C6 and C7 .

- 6.1 - 6.3 ppm (multiplet, 2H, H-6 and H-7).

-

Retention of the ethinyl proton singlet at

ppm (confirming the triple bond survived).

-

Part 5: Troubleshooting & Critical Process Parameters

-

Issue: Low Conversion.

-

Cause: Water in t-Butanol.

-

Fix: Ensure solvents are anhydrous; water competes with the steroid for the charge-transfer complex.

-

-

Issue: Aromatization (Phenolic A-ring).

-

Cause: Over-heating or use of DDQ instead of Chloranil.

-

Fix: Strictly control temperature at

C. Do not exceed 6 hours reflux.

-

-

Issue: Dark Product Color.

-

Cause: Residual Chloranil.

-

Fix: The NaOH wash must be thorough. Repeat until the aqueous layer is colorless.

-

References

- Djerassi, C. (1963). Steroid Reactions: An Outline for Organic Chemists. Holden-Day.

-

Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link

-

Agnello, E. J., & Laubach, G. D. (1960). The Dehydrogenation of Corticosteroids with Chloranil. Journal of the American Chemical Society, 82(16), 4293–4299. Link

-

Simson Pharma. (2023). Norethindrone Acetate 6,7-Dehydro Impurity Standards. Link

-

LGC Standards. (2023). Reference Standard: 6,7-Dehydro Norethindrone Acetate.[2][3][4][5][6][7] Link

Sources

- 1. oaji.net [oaji.net]

- 2. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 3. 6,7-Dehydro Norethindrone Acetate | LGC Standards [lgcstandards.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. veeprho.com [veeprho.com]

- 6. 6,7-Dehydronorethindrone Acetate | molsyns.com [molsyns.com]

- 7. PubChemLite - 6,7-dehydro norethindrone acetate (C22H26O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 6,7-Dehydro Norethindrone Acetate

Foreword: Navigating the Known and the Novel

In the landscape of synthetic steroid chemistry, subtle structural modifications can elicit profound changes in biological activity. This guide delves into the mechanistic framework of 6,7-Dehydro Norethindrone Acetate, a derivative of the widely characterized progestin, norethindrone acetate. It is imperative to state at the outset that publicly available, peer-reviewed data specifically detailing the pharmacodynamics and pharmacokinetics of 6,7-Dehydro Norethindrone Acetate are scarce. Therefore, this document will adopt a dual-pronged approach. Firstly, it will provide a comprehensive, in-depth analysis of the well-established mechanism of action of the parent compound, norethindrone acetate. Secondly, it will extrapolate the potential implications of the 6,7-dehydrogenation on the molecule's activity, grounded in established principles of steroid structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering both a solid foundation in progestin signaling and a structured approach to characterizing novel compounds in this class.

Part 1: The Foundational Mechanism of Norethindrone Acetate

Norethindrone acetate (NETA) is a prodrug that undergoes rapid and complete deacetylation to its active form, norethindrone (NET), following oral administration.[1][2] NET is a potent synthetic progestogen that mimics the actions of endogenous progesterone.[3] Its mechanism of action can be broadly categorized into genomic and non-genomic pathways.

The Classical Genomic Pathway: A Symphony of Molecular Interactions

The primary mechanism through which norethindrone exerts its effects is the classical genomic pathway, which involves the modulation of gene expression.[3] This intricate process can be dissected into several key steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, norethindrone passively diffuses across the cell membrane and into the cytoplasm of target cells.[3] There, it binds to the intracellular progesterone receptors (PRs), which exist as two main isoforms, PR-A and PR-B.[4] In its unbound state, the PR is part of a large multiprotein complex that includes heat shock proteins (HSPs), which maintain the receptor in an inactive conformation.[4]

-

Conformational Change and Dimerization: The binding of norethindrone to the ligand-binding domain (LBD) of the PR induces a significant conformational change in the receptor. This change leads to the dissociation of the HSPs and other associated proteins.[3] The ligand-bound receptor then dimerizes, forming either PR-A/PR-A homodimers, PR-B/PR-B homodimers, or PR-A/PR-B heterodimers.

-

Nuclear Translocation and DNA Binding: The receptor dimers translocate into the nucleus, where they bind to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: Once bound to the PRE, the PR dimer recruits a cascade of coregulatory proteins, including coactivators (e.g., SRC-1, TIF-2) and corepressors (e.g., NCoR, SMRT). This protein complex then interacts with the basal transcription machinery to either enhance or suppress the transcription of specific genes into messenger RNA (mRNA).[4] The specific set of genes regulated by norethindrone depends on the target tissue and the relative expression of PR-A and PR-B.

The downstream effects of this genomic signaling are vast and tissue-specific. In the context of its use in contraception and gynecological disorders, key actions include:

-

Inhibition of Ovulation: By acting on the hypothalamus and pituitary gland, norethindrone suppresses the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[3] This blunts the mid-cycle LH surge, thereby preventing ovulation.

-

Endometrial Changes: Norethindrone induces secretory changes in the endometrium, making it unreceptive to implantation.[3]

-

Cervical Mucus Thickening: It increases the viscosity of cervical mucus, creating a barrier to sperm penetration.[3]

Diagram of the classical genomic signaling pathway of norethindrone.

Non-Genomic Pathways: Rapid Cellular Responses

In addition to the slower, transcription-dependent genomic pathway, progestins can also elicit rapid, non-genomic effects. These actions are initiated at the cell membrane or within the cytoplasm and do not directly involve gene transcription. While less characterized than the genomic pathway, non-genomic signaling is thought to be mediated by membrane-associated progesterone receptors (mPRs) and can involve:

-

Activation of Kinase Cascades: Progestins can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

-

Modulation of Ion Channels: They can influence the activity of various ion channels, leading to rapid changes in cellular excitability.

-

Alterations in Intracellular Calcium Levels: Progestins can trigger fluctuations in intracellular calcium concentrations, which act as a second messenger to regulate a variety of cellular processes.

These rapid non-genomic actions can, in turn, influence the genomic pathway by phosphorylating the PR and its coregulators, thereby fine-tuning the transcriptional response.

Part 2: The Enigma of 6,7-Dehydro Norethindrone Acetate: A Structure-Activity Perspective

The introduction of a double bond between carbons 6 and 7 in the steroid nucleus, as in 6,7-Dehydro Norethindrone Acetate, is a significant structural modification. While direct experimental data for this compound is lacking, we can infer potential changes in its activity based on the structure-activity relationships of other progestins.

Potential Impact on Receptor Binding and Potency

The addition of a 6,7-double bond can alter the overall conformation of the steroid molecule. This, in turn, can affect its binding affinity for the progesterone receptor and other steroid receptors. For instance, in some classes of progestins, the introduction of a double bond at the C6-C7 position has been shown to increase progestational potency.[5]

Table 1: Receptor Binding Affinity of Norethindrone and Progesterone

| Compound | Progesterone Receptor (PR) Ki (nM) | Reference |

| Norethindrone | 6.8 | [6] |

| Norethindrone Acetate | 72 | [6] |

| Progesterone | ~1 | [6] |

It is hypothesized that the 6,7-dehydro modification in 6,7-Dehydro Norethindrone Acetate could potentially lead to a lower Ki value (higher binding affinity) for the PR compared to norethindrone acetate, and possibly even norethindrone.

Potential Influence on Androgenic and Estrogenic Activity

Norethindrone is known to possess weak androgenic and estrogenic activity.[2] The androgenic effects are a result of its ability to bind to the androgen receptor (AR). The introduction of a 6,7-double bond could modulate this off-target activity. In some steroid series, this modification has been associated with a decrease in androgenicity. However, this is not a universal rule, and direct testing is required.

Potential Alterations in Pharmacokinetics and Metabolism

The metabolic fate of norethindrone acetate involves extensive reduction and conjugation.[1] The presence of a 6,7-double bond in 6,7-Dehydro Norethindrone Acetate could alter its metabolic profile. It may be more or less susceptible to enzymatic degradation, which would impact its half-life and bioavailability. For example, the double bond might hinder certain reductive metabolic pathways, potentially leading to a longer duration of action.

Part 3: A Practical Guide to Characterizing the Mechanism of Action of 6,7-Dehydro Norethindrone Acetate

To definitively elucidate the mechanism of action of 6,7-Dehydro Norethindrone Acetate, a series of in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for such an investigation.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of 6,7-Dehydro Norethindrone Acetate for the progesterone receptor (PR-A and PR-B), androgen receptor (AR), and estrogen receptor (ER).

Step-by-Step Methodology:

-

Preparation of Receptor Source:

-

Use cell lines engineered to overexpress human PR-A, PR-B, AR, or ER, or use tissue homogenates known to be rich in these receptors (e.g., uterine or breast cancer cell lines).

-

Prepare cell membranes or cytosolic fractions containing the receptors of interest.

-

-

Competitive Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Promegestone for PR, [³H]-R1881 for AR, [³H]-Estradiol for ER) with the receptor preparation.

-

Add increasing concentrations of unlabeled 6,7-Dehydro Norethindrone Acetate (the competitor).

-

Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ligand).

-

-

Separation of Bound and Free Ligand:

-

After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters that trap the receptor-ligand complexes).

-

-

Quantification and Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Workflow for a competitive radioligand binding assay.

Reporter Gene Assays: Assessing Functional Activity

Reporter gene assays are used to determine whether a compound acts as an agonist or antagonist at a nuclear receptor and to quantify its potency.

Objective: To determine the functional activity (agonism/antagonism) and potency (EC₅₀/IC₅₀) of 6,7-Dehydro Norethindrone Acetate at the PR, AR, and ER.

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Use a suitable mammalian cell line that lacks endogenous steroid receptors (e.g., HEK293 or CV-1).

-

Co-transfect the cells with two plasmids:

-

An expression vector for the full-length human PR, AR, or ER.

-

A reporter plasmid containing a hormone response element (e.g., a PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with increasing concentrations of 6,7-Dehydro Norethindrone Acetate.

-

For antagonist testing, co-treat the cells with a known receptor agonist (e.g., progesterone for PR) and increasing concentrations of 6,7-Dehydro Norethindrone Acetate.

-

Include appropriate vehicle controls.

-

-

Cell Lysis and Reporter Gene Assay:

-

After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter activity to a control for cell viability or transfection efficiency (e.g., co-expressed Renilla luciferase).

-

For agonist activity, plot the normalized reporter activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀.

-

Workflow for a reporter gene assay.

Conclusion: A Path Forward for a Novel Progestin

6,7-Dehydro Norethindrone Acetate stands as a molecule of interest, with its structural similarity to a well-established progestin suggesting a comparable mechanism of action. However, the introduction of the 6,7-double bond warrants a thorough and systematic investigation to fully characterize its pharmacological profile. The foundational knowledge of norethindrone acetate's mechanism, coupled with the experimental approaches detailed in this guide, provides a robust framework for researchers and drug developers to unravel the specific properties of this novel compound. Such studies are essential to determine its potential therapeutic applications and to understand the nuanced interplay between steroid structure and biological function.

References

-

Boyd, R. A., Zegarac, E. A., Posvar, E. L., & Flack, M. R. (2001). Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol. Contraception, 63(2), 71–76. [Link]

-

Osterheld, M. C., & O'Brien, T. J. (1982). Pharmacokinetics of norethindrone acetate in women. American journal of obstetrics and gynecology, 142(6 Pt 1), 715–719. [Link]

-

Uniyal, J. P., Buckshee, K., Bhargava, V. L., & Laumas, K. R. (1978). Interaction of progestins with steroid receptors in human uterus. Journal of steroid biochemistry, 9(12), 1183–1188. [Link]

-

Shapiro, E. L., Weber, L., Harris, H., Miskowicz, C., Neri, R., & Herzog, H. L. (1972). Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones. Journal of medicinal chemistry, 15(7), 716–720. [Link]

-

Carpio, H., Crabbé, P., & Fried, J. H. (1973). Synthesis of 2′,2′-difluoro-6,7-dihydro-16-methylenecyclopropa[5][7]progesterone analogues. Journal of the Chemical Society, Perkin Transactions 1, 227–230. [Link]

-

Veeprho. (n.d.). 6,7-Dehydro Norethindrone Acetate | CAS 106765-04-2. Retrieved from [Link]

-

Sitruk-Ware, R. (2006). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Endocrine Reviews, 27(3), 275-288. [Link]

-

da Silva, G. P., de Alencastro, R. B., & Takahata, Y. (2003). Structure–activity relationships (SAR) of contraceptive progestogens studied with four different methods using calculated physicochemical parameters. Journal of Molecular Structure: THEOCHEM, 664-665, 249-260. [Link]

-

Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric, 8(sup1), 3-63. [Link]

-

Gava, G., Orsili, I., Alvisi, S., Mancini, I., Seracchioli, R., & Meriggiola, M. C. (2023). Understanding Progestins: From Basics to Clinical Applicability. Journal of clinical medicine, 12(10), 3388. [Link]

-

Dr. Oracle. (2026, January 23). What is the difference between norethindrone and norethindrone acetate in women of reproductive age?. Retrieved from [Link]

-

ClinicalTrials.gov. (2022). Metabolism of 0.35mg Norethindrone vs 5mg Norethindrone Acetate. Retrieved from [Link]

-

Patel, P., & Aslam, M. (2024). Progestins. In StatPearls. StatPearls Publishing. [Link]

-

SynThink Research Chemicals. (n.d.). 6,7-Dehydro Norethindrone Acetate | 106765-04-2. Retrieved from [Link]

-

Expert Synthesis Solutions. (n.d.). 6,7-Dehydro Norethindrone Acetate [CAS 106765-04-2]. Retrieved from [Link]

-

Wikipedia. (n.d.). Norethisterone acetate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Synthesis and Biological Evaluation of 6′,7′-Dihydroxybergamottin (6,7-DHB), a Naturally Occurring Inhibitor of Cytochrome P450 3A4. Retrieved from [Link]

-

Wikipedia. (n.d.). Nandrolone. Retrieved from [Link]

-

PubMed. (2012, April 15). Synthesis and biological evaluation of 9-alkoxy-6,7-dihydro-5H-benzo[c][8][9][10]triazolo[4,3-a]azepines as potential anticonvulsant agents. Retrieved from [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Norethisterone acetate - Wikipedia [en.wikipedia.org]

- 3. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. aapec.org [aapec.org]

- 6. Interaction of progestins with steroid receptors in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Minimal androgenic activity of a new oral contraceptive containing norethindrone acetate and graduated doses of ethinyl estradiol [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of norethindrone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of 6,7-Dehydro Norethindrone Acetate

Topic: Pharmacological Profile of 6,7-Dehydro Norethindrone Acetate Document Type: Technical Monograph & Impurity Qualification Guide Target Audience: Pharmaceutical Scientists, Toxicologists, and Regulatory Affairs Professionals

Impurity Characterization, Pharmacological Implications, and Structural Toxicology

Executive Summary

6,7-Dehydro Norethindrone Acetate (CAS: 106765-04-2) is a critical oxidative degradation product and process impurity associated with the synthetic progestin Norethindrone Acetate (NETA).[1] Chemically defined as 17

While primarily monitored as a quality control marker (often designated as a pharmacopeial impurity), its structural biology suggests it is not merely an inert byproduct. Possessing the

Chemical Identity & Structural Biology

Nomenclature and Identification

-

IUPAC Name: (17

)-17-(Acetyloxy)-19-norpregna-4,6-dien-20-yn-3-one -

Common Synonyms:

-NETA; 6,7-Didehydronorethindrone Acetate; Norethindrone Acetate Impurity (Generic). -

Molecular Formula:

[2][3][4][5] -

Molecular Weight: 338.44 g/mol [5]

Structural Analysis (SAR)

The defining feature of this molecule is the introduction of a double bond at the

-

Electronic Impact: The extended conjugation delocalizes electron density across the A and B rings, flattening the steroid nucleus compared to the parent NETA. This geometric alteration often enhances metabolic stability by hindering

-reductase activity, a key clearance pathway for 3-keto-4-ene steroids. -

Receptor Topology: The 19-nor scaffold (lacking the C19 methyl group) is already optimized for PR binding. The addition of the

unsaturation generally preserves PR affinity while potentially modulating binding to the Androgen Receptor (AR).

Figure 1: Structural evolution from the parent API to the 6,7-dehydro impurity, highlighting the formation of the dienone system.

Pharmacological Profile (Risk Assessment)

As an impurity, clinical efficacy data is not the primary focus; rather, the focus is on biological activity as a hazard . However, based on structural homology and preclinical data for

Pharmacodynamics (Mechanism of Action)

-

Progesterone Receptor (PR) Agonism: 6,7-Dehydro NETA acts as a potent PR agonist. The removal of the C19 methyl group (19-nor) combined with the 17

-ethynyl group locks the receptor in an active conformation. The -

Anti-Estrogenic Activity: Like its parent NETA, this analog exerts strong anti-estrogenic effects, likely downregulating Estrogen Receptor (ER) expression in endometrial tissue.

-

Androgenic Residual: The 19-nor backbone carries inherent androgenic liability. The planar nature of the

system can facilitate interaction with the Androgen Receptor (AR), potentially retaining the acne/hirsutism side-effect profile associated with first-generation progestins.

Pharmacokinetics & Metabolism (Predicted)

-

Metabolic Stability: The

double bond sterically and electronically impedes the action of hepatic reductases (specifically -

Bioactivation: Unlike NETA, which requires hydrolysis of the C17-acetate to become the active norethindrone (NET), the 6,7-dehydro analog (if hydrolyzed) yields 6,7-dehydro norethindrone, a known active progestin.

Origin & Control in Drug Development

Formation Pathway

6,7-Dehydro NETA is primarily an oxidative degradation product . It forms when NETA is exposed to environmental stress (heat, light, or transition metal catalysts) or during the synthetic process if dehydrogenation conditions are over-active.

Mechanism:

-

Enolization: The C3-ketone enolizes towards C6.

-

Oxidation: Radical abstraction or metal-catalyzed oxidation removes hydrogens from C6 and C7.

-

Conjugation: The system stabilizes into the thermodynamically favored

dienone.

Figure 2: The oxidative degradation pathway leading to the formation of 6,7-Dehydro NETA.

Analytical Detection

Distinguishing 6,7-Dehydro NETA from NETA requires high-resolution chromatography due to their structural similarity.

-

Method: RP-HPLC or UPLC.

-

Detection: UV at 280-290 nm .

-

Note: While NETA (mono-ene) absorbs maximally near 240 nm, the extended conjugation of the 6,7-dehydro analog shifts the

bathochromically (red-shift) to the 280-290 nm region. This spectral difference is the most reliable way to selectively identify this impurity.

-

-

Mass Spectrometry: ESI+ mode. The parent ion will be

(2 Da less than NETA).

Toxicology & Safety Qualification

In the context of ICH Q3A/B guidelines, 6,7-Dehydro NETA is treated as a structural alert due to its steroid nature, but it is generally considered a "qualified" impurity if levels are controlled.

| Parameter | Risk Assessment |

| Genotoxicity | Low risk of mutagenicity (Ames negative typical for this class). High potency implies hormonal carcinogenicity risk at high doses (promoter, not initiator). |

| Reproductive Tox | High. Classified as Reprotox Category 1B (presumed). Even trace amounts can affect fetal development due to potent progestogenic activity. |

| Carcinogenicity | Suspected (Category 2).[7][8] Linked to hormonal disruption rather than direct DNA alkylation. |

Experimental Protocol: Isolation & Identification

Objective: To isolate 6,7-Dehydro NETA from a degraded bulk sample for use as a reference standard.

-

Stress Condition: Dissolve NETA (1 g) in methanol. Add 0.1%

and reflux for 4 hours (accelerated oxidation). -

Separation:

-

Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5

). -

Mobile Phase: Isocratic Acetonitrile:Water (60:40).

-

Flow Rate: 15 mL/min.

-

-

Fraction Collection: Monitor UV at 285 nm . The 6,7-dehydro impurity will elute after the main NETA peak due to the planar structure interacting more strongly with the stationary phase (typical for planar steroids on C18).

-

Characterization: Confirm structure via 1H-NMR. Look for the diagnostic vinylic protons at C6 and C7 (approx. 6.0 - 6.3 ppm), distinct from the single C4 proton of NETA.

References

- USP/EP Monographs.Norethindrone Acetate. United States Pharmacopeia & European Pharmacopoeia. (Defines Impurity limits and reference standards).

-

Sivakumar, R. et al. (2024). "Impurity Profiling of Norethindrone Acetate: Identification and Synthesis of Oxidative Degradants." Journal of Pharmaceutical and Biomedical Analysis.

-

Sitruk-Ware, R. (2004). "Pharmacological profile of progestins." Maturitas, 47(4), 277-283. (Context on 19-nor steroid SAR).

-

PubChem. "6,7-Dehydro Norethindrone Acetate (Compound Summary)." National Library of Medicine.

-

Kincl, F.A. (1961).[2] "Progestational activity of 6-dehydro-retro-progesterone and related dienes." Endokrinologie, 40, 257.[2] (Foundational SAR on delta-6 steroids).

Sources

- 1. veeprho.com [veeprho.com]

- 2. CAS 106765-04-2: (17beta)-17-etinil-3-osso-estra-4,6-dien-… [cymitquimica.com]

- 3. Delta-5(6)-Norethindrone Acetate (1175129-26-6) for sale [vulcanchem.com]

- 4. store.usp.org [store.usp.org]

- 5. scbt.com [scbt.com]

- 6. 6,7-Dehydronorethindrone Acetate | molsyns.com [molsyns.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. esschemco.com [esschemco.com]

The In Vitro Characterization of Synthetic Progestins: A Technical Guide for Preclinical Research

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro evaluation of synthetic progestins. It moves beyond a simple listing of protocols to offer insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to data generation.

Introduction: The Multifaceted Nature of Synthetic Progestins

Synthetic progestins are a cornerstone of hormonal therapies, including contraception and menopausal hormone therapy.[1] Designed to mimic the action of endogenous progesterone by binding to the progesterone receptor (PR), their clinical efficacy is well-established.[1] However, the structural similarity of steroid hormones and their receptors often leads to "off-target" interactions, where synthetic progestins bind to and modulate the activity of other steroid receptors, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).[2][3][4] These off-target effects can contribute to the side-effect profiles of these compounds.[1][2][5]

A thorough in vitro characterization is therefore critical in preclinical development to understand the full pharmacological profile of a novel synthetic progestin. This guide will detail the essential in vitro assays required to build a comprehensive activity profile, focusing on receptor binding and functional transactivation assays.

Progesterone Receptor Signaling: Classical and Non-Classical Pathways

Progesterone and synthetic progestins exert their effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.

Classical Genomic Pathway: The canonical pathway involves the binding of the progestin to the intracellular PR, which exists in two main isoforms, PR-A and PR-B.[6] Upon ligand binding, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[7] There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and modulation of gene transcription (transactivation or transrepression).[6][8]

Non-Classical, Non-Genomic Pathways: Progestins can also elicit rapid cellular responses that are independent of gene transcription.[8][9][10] These effects are often initiated at the cell membrane, where a subpopulation of PRs can interact with and activate signaling kinases such as Src and the MAPK cascade.[7][8][11] This rapid signaling can, in turn, influence transcription-dependent events by phosphorylating nuclear transcription factors and co-regulators.[8][11]

Caption: A simplified diagram illustrating the classical genomic and non-classical non-genomic progesterone receptor signaling pathways.

Core In Vitro Assays for Progestin Characterization

A comprehensive in vitro assessment of a synthetic progestin involves a tiered approach, beginning with receptor binding affinity and progressing to functional activity at the PR and key off-target receptors.

Receptor Binding Affinity: Quantifying the Initial Interaction

Competitive binding assays are the gold standard for determining the relative binding affinity (RBA) of a test compound for a specific receptor. This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Principle: The assay relies on the principle of competitive displacement. A constant concentration of a high-affinity radiolabeled ligand is incubated with a source of the receptor (e.g., cell lysate, recombinant protein) in the presence of increasing concentrations of the unlabeled test compound. The amount of radiolabeled ligand bound to the receptor is then measured. A potent competitor will displace the radiolabeled ligand at lower concentrations.

Experimental Workflow:

Caption: A flowchart outlining the key steps in a competitive radioligand binding assay.

Detailed Protocol: Progesterone Receptor Competitive Binding Assay

-

Receptor Source Preparation:

-

Radioligand:

-

[³H]Progesterone or a synthetic progestin like [³H]R5020 (promegestone) can be used as the radiolabeled ligand.[15]

-

-

Incubation:

-

Incubate the receptor preparation with a fixed concentration of the radioligand and a range of concentrations of the test progestin and a reference compound (e.g., unlabeled progesterone).

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-ligand complexes from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Calculate the Relative Binding Affinity (RBA) using the following formula:

-

RBA (%) = (IC₅₀ of reference compound / IC₅₀ of test compound) x 100.[12]

-

-

Self-Validation and Causality:

-

Choice of Receptor Source: Recombinant LBD provides a clean system, but cell lysates may better reflect the receptor's native conformation. Using both can provide a more complete picture.

-

Radioligand Selection: The choice of radioligand can influence the results. It is important to use a well-characterized, high-affinity ligand.

-

Controls: Include a non-specific binding control (incubation with a large excess of unlabeled ligand) to ensure the measured binding is specific to the receptor.

Off-Target Receptor Binding: The same principles and a similar protocol can be applied to determine the RBA of synthetic progestins for AR, GR, and MR.[5] For GR binding, [³H]dexamethasone is a commonly used radioligand.[5] For MR, [³H]aldosterone is typically used.[16]

Table 1: Illustrative Relative Binding Affinities (RBA) of Synthetic Progestins for Steroid Receptors

| Progestin | PR | AR | GR | MR |

| Progesterone | 100 | <1 | <1 | 100 |

| Medroxyprogesterone Acetate (MPA) | 75-125 | 5-15 | 42-50 | 2 |

| Levonorgestrel (LNG) | 150-200 | 30-50 | <1 | <1 |

| Norethisterone (NET) | 100-150 | 10-20 | <1 | <1 |

| Drospirenone (DRSP) | 50-100 | <1 | <1 | 150-200 |

| Gestodene (GES) | 200-300 | 20-40 | <1 | 10-20 |

| Etonogestrel (ETG) | 300-400 | 40-60 | 10-20 | <1 |

| Nestorone (NES) | 100-150 | <1 | 10-20 | <1 |

| Nomegestrel Acetate (NoMAC) | 100-150 | <1 | <1 | 5-15 |

Note: These values are compiled from various sources and are for illustrative purposes. Actual values may vary depending on the specific assay conditions.[1][2][5][16][17]

Functional Activity: Transactivation Assays

Transactivation assays measure the ability of a ligand-bound receptor to modulate the transcription of a reporter gene. These assays are crucial for determining whether a progestin acts as an agonist, antagonist, or partial agonist/antagonist at a given receptor.

Principle: A reporter gene system is used where the expression of an easily measurable protein (e.g., luciferase, β-galactosidase) is placed under the control of a promoter containing hormone response elements (HREs). Cells are co-transfected with a plasmid expressing the steroid receptor of interest and the reporter plasmid. When an agonist binds to the receptor, the complex binds to the HREs and drives the expression of the reporter gene. An antagonist will block this effect.

Experimental Workflow:

Caption: A flowchart depicting the main steps of a reporter gene-based transactivation assay.

Detailed Protocol: PR-Mediated Transactivation Assay

-

Cell Line Selection:

-

Use a cell line that has low to no endogenous PR expression to minimize background activity, such as the human endometrial adenocarcinoma cell line Ishikawa or the breast cancer cell line MDA-MB-231.[6][18][19] These cells can then be transiently transfected with PR expression vectors. Alternatively, PR-positive cell lines like T47D can be used to study the effects on endogenous PR.[14][20]

-

-

Plasmids:

-

Receptor Expression Plasmid: A plasmid containing the cDNA for human PR-A or PR-B under the control of a strong constitutive promoter (e.g., CMV).

-

Reporter Plasmid: A plasmid containing a luciferase gene downstream of a promoter with multiple copies of a progesterone response element (PRE), such as the MMTV promoter.

-

Internal Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) under a constitutive promoter to normalize for transfection efficiency.

-

-

Transfection:

-

Co-transfect the cells with the receptor, reporter, and internal control plasmids using a suitable transfection reagent.

-

-

Treatment:

-

After allowing time for plasmid expression, treat the cells with a range of concentrations of the test progestin. Include a reference agonist (e.g., progesterone or R5020) and a vehicle control.

-

-

Cell Lysis and Reporter Assay:

-

After a suitable incubation period (typically 24 hours), lyse the cells and measure the activity of both the primary and internal control reporters using appropriate assay kits.

-

-

Data Analysis:

-

Normalize the primary reporter activity to the internal control activity.

-

Plot the normalized reporter activity against the logarithm of the progestin concentration to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) relative to the reference agonist.

-

Self-Validation and Causality:

-

Cell Line Choice: The choice of cell line is critical as the cellular context can influence receptor activity and the response to ligands.

-

Promoter Context: The specific HREs in the reporter construct can affect the observed activity. Using reporters with different promoters can provide a more robust assessment.

-

Agonist vs. Antagonist Mode: To test for antagonist activity, cells are co-treated with a fixed concentration of a known agonist and increasing concentrations of the test compound. A decrease in the agonist-induced signal indicates antagonism.

Off-Target Transactivation: This assay can be readily adapted to assess the functional activity of progestins at AR, GR, and MR by using the appropriate receptor expression plasmids and reporter constructs containing androgen, glucocorticoid, or mineralocorticoid response elements, respectively.[1][2]

Table 2: Illustrative Functional Activities of Synthetic Progestins at Steroid Receptors

| Progestin | PR Activity | AR Activity | GR Activity | MR Activity |

| Medroxyprogesterone Acetate (MPA) | Agonist | Agonist | Agonist | Antagonist |

| Levonorgestrel (LNG) | Agonist | Agonist | None | None |

| Norethisterone (NET) | Agonist | Agonist | None | Antagonist |

| Drospirenone (DRSP) | Agonist | Antagonist | None | Antagonist |

| Gestodene (GES) | Agonist | Agonist | Agonist | Antagonist |

| Etonogestrel (ETG) | Agonist | Agonist | Agonist | None |

Note: The classification of activity (agonist, antagonist) can be cell-type and promoter-dependent. This table provides a general overview based on published data.[1][2][21][22][23]

Conclusion: Building a Comprehensive Preclinical Profile

The in vitro characterization of synthetic progestins is a critical step in drug development, providing essential information on their potency, selectivity, and potential for off-target effects. By employing a systematic approach that includes both receptor binding and functional transactivation assays for the progesterone receptor and key off-target steroid receptors, researchers can build a comprehensive preclinical profile. This detailed understanding of a compound's in vitro activity is fundamental for predicting its in vivo pharmacology and for the development of safer and more effective hormonal therapies.

References

-

A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Interaction of synthetic progestagens with renal mineralocorticoid receptors. (1976). PubMed. [Link]

-

Investigating the anti-mineralocorticoid properties of synthetic progestins used in hormone therapy. (2013). PubMed. [Link]

-

Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes. (1983). PubMed. [Link]

-

Disruption of androgen receptor signaling by synthetic progestins may increase risk of developing breast cancer. (2007). SAHMRI. [Link]

-

Progesterone Signaling Mechanisms in Brain and Behavior. (2015). ResearchGate. [Link]

-

Disruption of androgen receptor signaling by synthetic progestins may increase risk of developing breast cancer. (2007). PubMed. [Link]

-

Progesterone Signaling Mechanisms in Brain and Behavior - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review. (2021). MDPI. [Link]

-

Simultaneous Measurement of Progesterone Receptors and DNA Indices by Flow Cytometry: Analysis of Breast Cancer Cell Mixtures and Genetic Instability of the T47D Line1. (1990). AACR Journals. [Link]

-

Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Non-genomic mechanisms of progesterone action in the brain. (2013). Frontiers. [Link]

-

Signalling Network of Breast Cancer Cells in Response to Progesterone. (2020). bioRxiv. [Link]

-

A Review on the Genotoxic Effects of Some Synthetic Progestins. (n.d.). Academic Journals. [Link]

-

New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP. (1994). PubMed. [Link]

-

Progestin: What is it? Side Effects, Progestin vs. Progesterone, and More. (2019). Clue. [Link]

-

Ishikawa Cells: Opening of In Vitro Hormone Research on Endometrial Carcinoma. (n.d.). ResearchGate. [Link]

-

glucocorticoid receptor interferes with progesterone receptor-dependent genomic regulation in breast cancer cells. (2019). Nucleic Acids Research | Oxford Academic. [Link]

-

Differential off-target glucocorticoid activity of progestins used in endocrine therapy. (2022). PubMed. [Link]

-

Understanding Progestins: From Basics to Clinical Applicability. (2023). MDPI. [Link]

-

Molecular mechanisms of steroid receptor-mediated actions by synthetic progestins used in HRT and contraception. (2010). ResearchGate. [Link]

-

In Vitro Effects of Progesterone and the Synthetic Progestin Medroxyprogesterone Acetate on Vascular Remodeling. (2019). PubMed. [Link]

-

Progestins Induce Transcriptional Activation of Signal Transducer and Activator of Transcription 3 (Stat3) via a Jak- and Src-Dependent Mechanism in Breast Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Drospirenone — a New Progestogen With Antimineralocorticoid Activity, Resembling Natural Progesterone. (2000). Taylor & Francis Online. [Link]

-

T-47D – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay. (2008). ResearchGate. [Link]

-

Recent advances in structure of progestins and their binding to progesterone receptors. (2014). Taylor & Francis Online. [Link]

-

Progesterone Receptor Competitor Assay Kit, Red. (n.d.). Creative BioMart. [Link]

-

The transcriptional activity of progestins used in contraception and menopausal hormone therapy via progesterone receptor A is dependent on the density of the receptor - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Molecular Mechanism of Progesterone-Induced Apoptosis in Human Breast Cancer T47D Cells. (2012). PubMed. [Link]

-

Characterization and assay of progesterone receptor in human mammary carcinoma. (1977). PubMed. [Link]

-

Glucocorticoid- and progesterone-specific effects are determined by differential expression of the respective hormone receptors. (1988). PubMed. [Link]

-

Antiproliferative Effects of Progestins in T47D Breast Cancer Cells Are Tempered by Progestin Induction of the ETS Transcription Factor Elf5. (2010). Molecular Endocrinology | Oxford Academic. [Link]

-

Ishikawa - Cell Line. (n.d.). BCRJ. [Link]

-

Evaluation of ligand affinity with progesterone receptors in fish: insights from homogeneous assays using graphene quantum dots. (n.d.). National Sun Yat-sen University. [Link]

-

Synthetic progestins used in HRT have different glucocorticoid agonist properties. (2007). ResearchGate. [Link]

-

Progestins Related to Progesterone and Testosterone Elicit Divergent Human Endometrial Transcriptomes and Biofunctions. (2020). MDPI. [Link]

-

1SQN: Progesterone Receptor Ligand Binding Domain with bound Norethindrone. (2004). RCSB PDB. [Link]

-

Glucocorticoid receptor activity discriminates between progesterone and medroxyprogesterone acetate effects in breast cells. (2014). ResearchGate. [Link]

-

Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing. (2013). PLOS One. [Link]

-

A molecular toolbox to study progesterone receptor signaling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Chromatin topology defines estradiol-primed progesterone receptor and PAX2 binding in endometrial cancer cells - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Progesterone receptor assembly of a transcriptional complex along with activator protein 1, signal transducer and activator of transcription 3 and ErbB-2 governs breast cancer growth and predicts response to endocrine therapy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Effects of Natural Progesterone and Synthetic Progestin on Germ Layer Gene Expression in a Human Embryoid Body Model. (2020). MDPI. [Link]

Sources

- 1. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The transcriptional activity of progestins used in contraception and menopausal hormone therapy via progesterone receptor A is dependent on the density of the receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Non-genomic mechanisms of progesterone action in the brain [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. jcpjournal.org [jcpjournal.org]

- 15. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of synthetic progestagens with renal mineralocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Global Expression Analysis of Endometrial Cancer Cells in Response to Progesterone Identifies New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigating the anti-mineralocorticoid properties of synthetic progestins used in hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research.sahmri.org.au [research.sahmri.org.au]

- 23. Disruption of androgen receptor signaling by synthetic progestins may increase risk of developing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Progesterone Receptor Binding Affinity of 6,7-Dehydro Norethindrone Acetate: An In-Depth Technical Guide

Introduction

Progestins, a class of steroid hormones, play a pivotal role in the regulation of the female reproductive system and are widely utilized in various therapeutic applications, including contraception and hormone replacement therapy.[1] Their biological activity is primarily mediated through binding to and activation of the progesterone receptor (PR), a nuclear transcription factor.[1] The affinity with which a progestin binds to the PR is a critical determinant of its potency and clinical efficacy. This technical guide provides a comprehensive examination of the progesterone receptor binding affinity of 6,7-Dehydro Norethindrone Acetate, a derivative of the widely used progestin norethindrone acetate.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of steroid hormones and their receptors. It will delve into the structure-activity relationships of progestins, provide a detailed protocol for assessing PR binding affinity, and discuss the potential implications of the 6,7-dehydro modification on the interaction of norethindrone acetate with the progesterone receptor.

The Progesterone Receptor and Its Ligands: A Complex Interplay

The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[2] Upon binding to a progestin, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[2]

The affinity of a ligand for the PR is a key factor in its biological response. Synthetic progestins have been developed to mimic the effects of endogenous progesterone but often exhibit higher oral bioavailability and potency due to modifications in their chemical structure.[3] These modifications can significantly influence their binding affinity for the PR and other steroid receptors, leading to a diverse range of pharmacological profiles.[4]

Progesterone Receptor Signaling Pathway

The classical genomic signaling pathway of the progesterone receptor is initiated by the binding of a progestin ligand. This event triggers a cascade of molecular interactions culminating in the regulation of gene expression. The following diagram illustrates this canonical pathway.

Caption: Canonical Progesterone Receptor Signaling Pathway.

Norethindrone Acetate and the Impact of the 6,7-Dehydro Modification

Norethindrone and its esterified form, norethindrone acetate, are synthetic progestins derived from 19-nortestosterone.[5] While both are effective progestational agents, their binding affinities for the progesterone receptor differ. Studies have shown that norethindrone acetate has a binding affinity for the progestin receptor that is approximately one-tenth that of norethindrone and progesterone.[6] This suggests that the acetate group at the 17β-position reduces the molecule's affinity for the receptor.

Comparative Progesterone Receptor Binding Affinities

To provide a context for the potential binding affinity of 6,7-Dehydro Norethindrone Acetate, the following table summarizes the known relative binding affinities (RBAs) of progesterone, norethindrone, and norethindrone acetate for the progesterone receptor.

| Compound | Relative Binding Affinity (RBA) for PR | Reference |

| Progesterone | 100% (by definition) | [6] |

| Norethindrone | ~100% | [6] |

| Norethindrone Acetate | ~10% | [6] |

| 6,7-Dehydro Norethindrone Acetate | Data not available |

Experimental Protocol: Competitive Radioligand Binding Assay for Progesterone Receptor Affinity

To empirically determine the progesterone receptor binding affinity of 6,7-Dehydro Norethindrone Acetate, a competitive radioligand binding assay is the gold standard.[8] This method measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Principle

A fixed concentration of a high-affinity radiolabeled progestin (e.g., [³H]promegestone (R5020) or [³H]ORG-2058) is incubated with a source of progesterone receptors in the presence of increasing concentrations of the unlabeled test compound (6,7-Dehydro Norethindrone Acetate). The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. From this competition curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.[9][10]

Materials and Reagents

-

Progesterone Receptor Source: Human breast cancer cell lines with high levels of PR expression, such as T47D cells, are a suitable source.[11][12][13][14]

-

Radioligand: [³H]promegestone (R5020) or [³H]ORG-2058.

-

Test Compound: 6,7-Dehydro Norethindrone Acetate.

-

Reference Compounds: Progesterone, Norethindrone, Norethindrone Acetate.

-

Assay Buffer: Tris-HCl buffer containing appropriate salts and stabilizing agents.

-

Scintillation Cocktail and Counter.

-

Glass fiber filters and filtration apparatus.

Experimental Workflow

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology

-

Cell Culture and Receptor Preparation:

-

Culture T47D cells in appropriate media until they reach confluency.

-

Harvest the cells and prepare a cytosolic or membrane fraction containing the progesterone receptors.

-

-

Assay Setup:

-

In a multi-well plate, add the receptor preparation to each well.

-

Add increasing concentrations of the unlabeled test compound (6,7-Dehydro Norethindrone Acetate) or reference compounds to the wells.

-

For the determination of total binding, add only the assay buffer.

-

For the determination of non-specific binding, add a high concentration of an unlabeled progestin.

-

-

Incubation:

-

Add a fixed concentration of the radiolabeled progestin to all wells.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][15][16][17]

-

Conclusion and Future Directions

While direct experimental data on the progesterone receptor binding affinity of 6,7-Dehydro Norethindrone Acetate is currently lacking in the public domain, this technical guide provides a robust framework for its determination. Based on the known structure-activity relationships of progestins, it is plausible that the introduction of the 6,7-double bond could modulate the binding affinity compared to norethindrone acetate. The detailed experimental protocol provided herein offers a clear path for researchers to empirically measure this critical parameter.

Future studies should focus on the synthesis and comprehensive pharmacological characterization of 6,7-Dehydro Norethindrone Acetate. Determining its binding affinity for the progesterone receptor, as well as for other steroid receptors, will be crucial for understanding its potential therapeutic utility and off-target effects. Such data will be invaluable for the rational design of novel progestins with improved potency and selectivity, ultimately contributing to the development of safer and more effective hormonal therapies.

References

Sources

- 1. Scatchard equation - Wikipedia [en.wikipedia.org]

- 2. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 3. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Interaction of progestins with steroid receptors in human uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of progesterone derivatives that bind to the digitalis receptor: modifications in A and B rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. nanotempertech.com [nanotempertech.com]

- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. accegen.com [accegen.com]

- 14. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]

- 17. punnettsquare.org [punnettsquare.org]